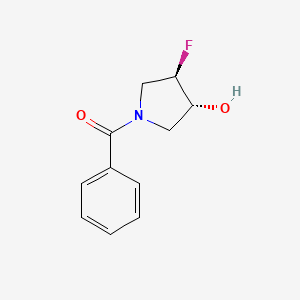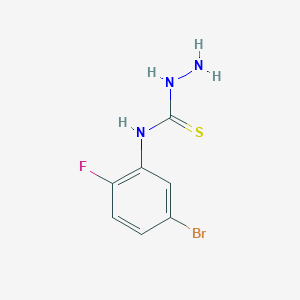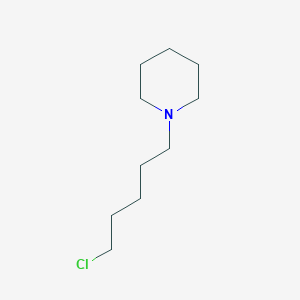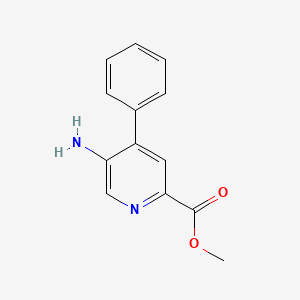
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: is a chiral compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a pyrrolidine ring, which is further connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and a fluorinating agent.
Fluorination: The fluorination step is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Coupling with Phenyl Group: The final step involves coupling the fluorinated and hydroxylated pyrrolidine with a phenyl group, typically using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This compound may also participate in signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl group or the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Fluorinated compounds: Compounds with fluorine atoms attached to different positions on the molecule.
Uniqueness
- The combination of a fluorine atom and a hydroxyl group on the pyrrolidine ring, along with the phenyl group, gives ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone) unique chemical properties and biological activities.
- Its chiral nature allows for specific interactions with chiral targets, making it valuable in enantioselective synthesis and drug design.
This detailed article provides a comprehensive overview of this compound), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
UEGJRIYNOMUURJ-NXEZZACHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)O |
SMILES canonique |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)



![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)

![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)

![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)


![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
